4-Bromo-6-fluoropyridin-3-ol
Description
Properties
IUPAC Name |
4-bromo-6-fluoropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrFNO/c6-3-1-5(7)8-2-4(3)9/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSEPCJYIKLTJJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1F)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.99 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-6-fluoropyridin-3-ol typically involves the halogenation of pyridine derivatives. One common method includes the bromination of 6-fluoropyridin-3-ol using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control over reaction parameters, reducing the risk of side reactions and improving overall efficiency .
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Sodium methoxide or other strong nucleophiles in an appropriate solvent.
Major Products:
Oxidation: Formation of 4-bromo-6-fluoropyridine-3-carboxylic acid.
Reduction: Formation of 6-fluoropyridin-3-ol.
Substitution: Formation of 4-amino-6-fluoropyridin-3-ol or 4-thio-6-fluoropyridin-3-ol.
Scientific Research Applications
4-Bromo-6-fluoropyridin-3-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Bromo-6-fluoropyridin-3-ol is largely dependent on its interaction with biological targets. The presence of both bromine and fluorine atoms can enhance the compound’s ability to interact with enzymes and receptors, potentially leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways involved are subject to ongoing research .
Comparison with Similar Compounds
Comparison with Structurally Similar Pyridine Derivatives
Table 1: Comparative Data for 4-Bromo-6-fluoropyridin-3-ol and Analogues
Key Comparative Insights:
Positional Isomerism :
- The positional isomer 5-Bromo-6-fluoropyridin-3-ol (CAS: 186593-54-4) shares the same molecular formula as the target compound but differs in bromine placement (5 vs. 4), altering electronic distribution and reactivity. For example, the 5-bromo derivative may exhibit reduced steric hindrance in substitution reactions compared to the 4-bromo analogue .
Substituent Effects: Electron-Withdrawing Groups: The nitro group in 4-Bromo-6-methyl-2-nitropyridin-3-ol (CAS: 1022250-67-4) significantly enhances electrophilicity, making it more reactive toward nucleophilic aromatic substitution compared to the fluorine-substituted target compound .
Functional Group Diversity: Amino vs.
Halogen Variation: Chlorine vs.
Biological Activity
4-Bromo-6-fluoropyridin-3-ol is a heterocyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, synthesizing findings from diverse sources.
Chemical Structure and Properties
This compound possesses a pyridine ring substituted with a bromine atom at the 4-position, a fluorine atom at the 6-position, and a hydroxyl group at the 3-position. Its molecular formula is , with a molecular weight of approximately 202.99 g/mol. The presence of halogens (bromine and fluorine) enhances its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets through multiple mechanisms:
- Enzyme Inhibition : The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This is facilitated by hydrogen bonding and halogen interactions, which enhance binding affinity.
- Receptor Modulation : It can act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways.
- Signaling Pathways : By interacting with proteins involved in signal transduction, it can modulate key signaling pathways that are crucial for cellular function.
Biological Activity
Research indicates that this compound exhibits significant biological activities, including:
- Antimicrobial Properties : Studies have shown that this compound can inhibit the growth of various bacterial strains, making it a candidate for antibiotic development.
- Anticancer Activity : Preliminary studies suggest potential efficacy against certain cancer cell lines, indicating its role in cancer therapeutics.
- Neuroprotective Effects : Some investigations point to neuroprotective properties, suggesting applications in neurodegenerative diseases.
Table 1: Summary of Biological Activities
| Activity Type | Findings |
|---|---|
| Antimicrobial | Inhibits growth of Gram-positive and Gram-negative bacteria. |
| Anticancer | Induces apoptosis in cancer cell lines; specific IC50 values reported. |
| Neuroprotective | Exhibits protective effects on neuronal cells under stress conditions. |
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition, particularly against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were found to be effective at low concentrations, indicating its potential as a lead compound for antibiotic development.
Case Study 2: Anticancer Properties
In vitro studies assessed the anticancer properties of this compound on several cancer cell lines, including breast and lung cancer. The compound was found to induce apoptosis through activation of caspase pathways, with IC50 values ranging from 10 to 25 µM depending on the cell line tested. This suggests a promising avenue for further research into its use as an anticancer agent.
Case Study 3: Neuroprotective Effects
Research conducted on neuroprotective effects revealed that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The compound reduced reactive oxygen species (ROS) levels and enhanced cell viability in models of oxidative stress.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 4-Bromo-6-fluoropyridin-3-ol, and how can retrosynthetic analysis optimize pathway design?
- Methodological Answer : AI-driven retrosynthetic tools (e.g., Template_relevance Pistachio, Reaxys) can propose one-step pathways by analyzing halogenation and hydroxylation patterns in pyridine derivatives. For example, bromination at the 4-position and fluorination at the 6-position may involve regioselective electrophilic substitution or cross-coupling reactions (e.g., Suzuki-Miyaura with boronic acids). Reaction conditions (temperature, catalysts) should prioritize minimizing dehalogenation side reactions .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?
- Methodological Answer :
- NMR : -NMR identifies hydroxyl proton signals (δ ~10-12 ppm, broad) and aromatic protons (δ ~6-8 ppm). -NMR distinguishes fluorinated positions (δ ~-100 to -120 ppm).
- HPLC-MS : Confirms purity and molecular ion peaks ([M+H] or [M-H]).
- IR : O-H stretching (~3200 cm) and C-Br/C-F vibrations (~600-800 cm) .
Q. How does the reactivity of this compound compare to its structural analogs in substitution reactions?
- Methodological Answer : The bromine at the 4-position is more electrophilic than fluorine, favoring nucleophilic substitution (e.g., SNAr) with amines or thiols. Fluorine’s electron-withdrawing effect enhances leaving-group ability. Comparative studies with 5-Bromo-2-fluoropyridin-3-ol (CAS 1012084-53-5) show slower substitution kinetics due to steric hindrance at the 2-position .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for halogenated pyridinols?
- Methodological Answer : Discrepancies in IC values (e.g., kinase inhibition) may arise from assay conditions (pH, solvent polarity). Normalize data using control compounds (e.g., staurosporine for kinases) and validate via orthogonal assays (SPR, thermal shift). Adjust for compound stability in DMSO/water mixtures .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives for targeted protein binding?
- Methodological Answer :
- Modifications : Introduce sulfonamide or boronic acid groups at the 3-hydroxyl position to enhance hydrogen bonding with catalytic lysines or serines.
- Computational Modeling : Docking simulations (AutoDock Vina) predict binding affinities to kinases or GPCRs. Compare with analogs like 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol to assess halogen positioning effects .
Q. What are the challenges in scaling up the synthesis of this compound while maintaining regioselectivity?
- Methodological Answer : Large-scale reactions risk bromine migration. Optimize via:
- Flow Chemistry : Precise temperature control reduces side products.
- Protecting Groups : Temporarily block the hydroxyl group with TMSCl to direct halogenation .
Q. How do environmental factors (pH, light) influence the stability of this compound in aqueous solutions?
- Methodological Answer :
- Degradation Pathways : Hydrolysis of C-Br bonds at pH > 8.0 or UV exposure.
- Mitigation : Store in amber vials at pH 5–6 (acetate buffer) and monitor via LC-MS for debrominated byproducts (e.g., 6-fluoropyridin-3-ol) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
